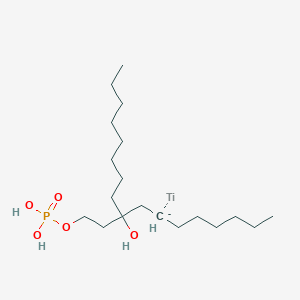
Isopropyl tri(dioctylphosphate)titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl tri(dioctylphosphate)titanate is an organotitanate compound often used as a catalyst or chemical reagent in various chemical fields. It appears as a colorless or yellow transparent liquid and is easily soluble in common organic solvents. The compound has a melting point of approximately -50°C and a boiling point of about 200°C .
Méthodes De Préparation
The preparation of Isopropyl tri(dioctylphosphate)titanate involves a reaction between triethanolamine titanate and dioctyl phosphoric anhydride in the presence of isopropanol as a solvent. The specific steps are as follows :
- Triethanolamine titanate and dioctyl phosphoric anhydride are added to the reaction vessel.
- A certain amount of isopropanol is added as a solvent.
- The mixture is stirred and heated at an appropriate temperature.
- After the reaction is complete, this compound is obtained.
Analyse Des Réactions Chimiques
Isopropyl tri(dioctylphosphate)titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Isopropyl tri(dioctylphosphate)titanate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Isopropyl tri(dioctylphosphate)titanate involves its ability to act as a coupling agent. The compound forms a molecular bridge between inorganic fillers and organic polymer matrices, enhancing interfacial bonding and improving the mechanical properties of the composite materials . The molecular formula of titanate coupling agents is X O–Ti– (O Y) 3, where X O– is the alkoxy group that reacts with the inorganic substrate, and –O Y is the organofunctional fragment .
Comparaison Avec Des Composés Similaires
Isopropyl tri(dioctylphosphate)titanate can be compared with other similar compounds, such as:
Isopropyl tri(dioctylphosphate)zirconate: Similar in structure and function but contains zirconium instead of titanium.
Isopropyl tri(dioctylphosphate)aluminate: Contains aluminum instead of titanium and has different reactivity and applications.
Isopropyl tri(dioctylphosphate)silicate: Contains silicon instead of titanium and is used in different industrial applications.
The uniqueness of this compound lies in its ability to improve the mechanical properties and dispersion of fillers in polymer matrices, making it highly valuable in the polymer industry .
Propriétés
Formule moléculaire |
C19H40O5PTi- |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
(3-hydroxy-3-octylundecyl) dihydrogen phosphate;titanium |
InChI |
InChI=1S/C19H40O5P.Ti/c1-3-5-7-9-11-13-15-19(20,17-18-24-25(21,22)23)16-14-12-10-8-6-4-2;/h13,20H,3-12,14-18H2,1-2H3,(H2,21,22,23);/q-1; |
Clé InChI |
PKEDZWCOGHWQHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCOP(=O)(O)O)(C[CH-]CCCCCC)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


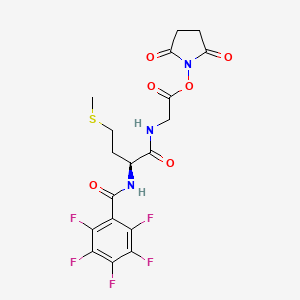
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)
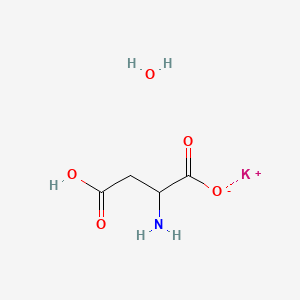

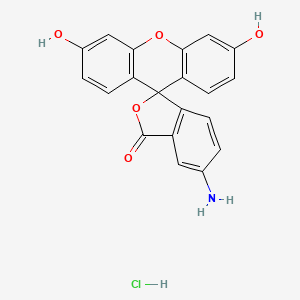
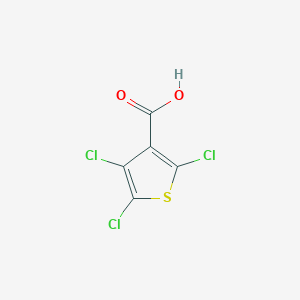
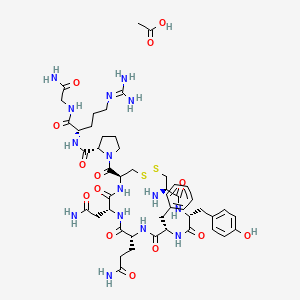

![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
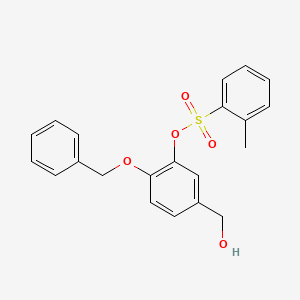
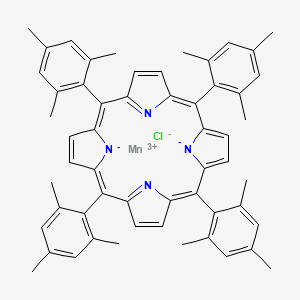
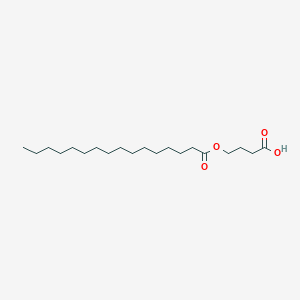
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)
